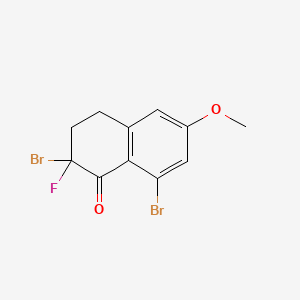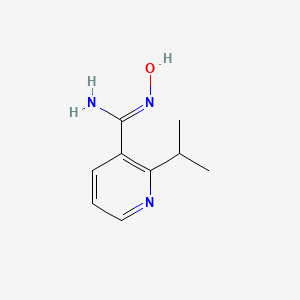
N-Hydroxy-2-isopropylnicotinimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-isopropylnicotinimidamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxy group attached to a nicotinimidamide backbone, with an isopropyl group adding to its distinctiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-isopropylnicotinimidamide typically involves the reaction of 2-isopropylnicotinimidamide with hydroxylamine under controlled conditions. The reaction is carried out in an anhydrous solvent, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the hydroxy group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hydroxy-2-isopropylnicotinimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-Hydroxy-2-isopropylnicotinimidamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Hydroxy-2-isopropylnicotinimidamide involves its interaction with specific molecular targets, such as enzymes involved in hydroxylation reactions. The hydroxy group of the compound acts as a nucleophile, facilitating the transfer of oxygen atoms to substrates, thereby modifying their chemical structure and activity . This mechanism is crucial in various biological processes and can be exploited for therapeutic purposes.
Comparaison Avec Des Composés Similaires
N-Hydroxy-2-isopropylnicotinimidamide can be compared with other similar compounds, such as:
N-Hydroxysuccinimide: Used in peptide synthesis and bioconjugation.
N-Hydroxyphthalimide: Known for its role in oxidation reactions.
N-Hydroxybenzotriazole: Commonly used in organic synthesis as a coupling reagent.
The uniqueness of this compound lies in its specific structural features, such as the isopropyl group, which can influence its reactivity and interactions with biological targets, making it a valuable compound for specialized applications .
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N'-hydroxy-2-propan-2-ylpyridine-3-carboximidamide |
InChI |
InChI=1S/C9H13N3O/c1-6(2)8-7(9(10)12-13)4-3-5-11-8/h3-6,13H,1-2H3,(H2,10,12) |
Clé InChI |
VPWMZRBUIVANFO-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)C1=C(C=CC=N1)/C(=N/O)/N |
SMILES canonique |
CC(C)C1=C(C=CC=N1)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


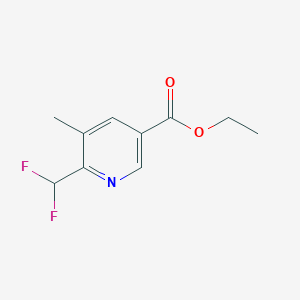
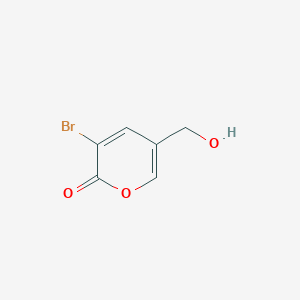
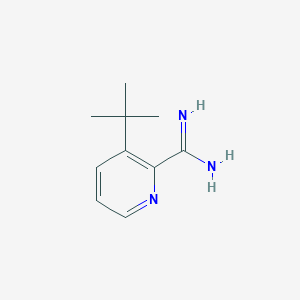
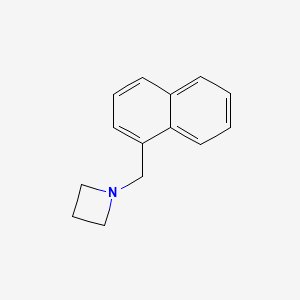
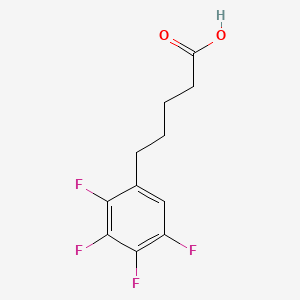
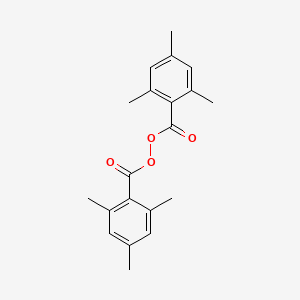
![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B15330872.png)
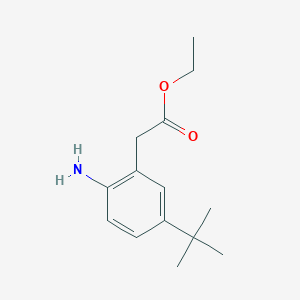
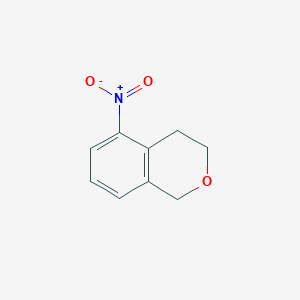
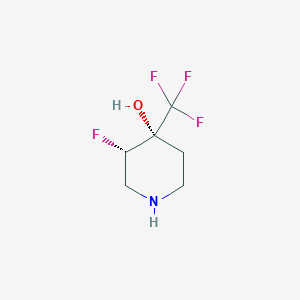
![7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330892.png)
![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)

